5-(2,2,2-Trifluoroethoxy)-1-indanone
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Overview
Description
5-(2,2,2-Trifluoroethoxy)-1-indanone is a chemical compound characterized by the presence of a trifluoroethoxy group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-hydroxy-1-indanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the etherification process . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-(2,2,2-Trifluoroethoxy)-1-indanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted indanone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)-1-indanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)-1-indanone involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl derivatives: These compounds share the trifluoroethoxy group but differ in their core structures.
4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives: Similar in having the trifluoroethoxy group but attached to a pyridine ring.
Uniqueness
5-(2,2,2-Trifluoroethoxy)-1-indanone is unique due to its indanone core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other trifluoroethoxy-containing compounds may not be suitable .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)6-16-8-2-3-9-7(5-8)1-4-10(9)15/h2-3,5H,1,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZQBSBJFHAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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